molecular formula C15H22N6O3S B10961081 N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide

N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10961081
M. Wt: 366.4 g/mol
InChI Key: LNLATVKUFXYSRY-UHFFFAOYSA-N
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Description

N-[5-(1-ETHYLPENTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-ETHYLPENTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves the reaction of 1,3,4-thiadiazole derivatives with pyrazole derivatives under specific conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of a base such as triethylamine in ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-ETHYLPENTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The thiadiazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

N-[5-(1-ETHYLPENTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(1-ETHYLPENTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1-ETHYLPENTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H22N6O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(5-heptan-3-yl-1,3,4-thiadiazol-2-yl)-3-(3-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C15H22N6O3S/c1-3-5-6-11(4-2)14-17-18-15(25-14)16-13(22)8-10-20-9-7-12(19-20)21(23)24/h7,9,11H,3-6,8,10H2,1-2H3,(H,16,18,22)

InChI Key

LNLATVKUFXYSRY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C1=NN=C(S1)NC(=O)CCN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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